
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is a complex organic compound with the molecular formula C38H75NO5. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a hexane-6,1-diyl chain, and butyloctanoate ester groups. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with hexane-6,1-diol to form the intermediate ((2-hydroxyethyl)azanediyl)bis(hexane-6,1-diyl). This intermediate is then esterified with butyloctanoic acid under acidic conditions to yield the final product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the butyloctanoate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing butyloctanoic acid, which can interact with cellular pathways. The compound’s overall structure allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Similar structure but with different ester groups.
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Similar structure with hexyldecanoate ester groups.
Uniqueness
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C38H75NO5 |
|---|---|
Poids moléculaire |
626.0 g/mol |
Nom IUPAC |
6-[6-(2-butyloctanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-butyloctanoate |
InChI |
InChI=1S/C38H75NO5/c1-5-9-13-19-27-35(25-11-7-3)37(41)43-33-23-17-15-21-29-39(31-32-40)30-22-16-18-24-34-44-38(42)36(26-12-8-4)28-20-14-10-6-2/h35-36,40H,5-34H2,1-4H3 |
Clé InChI |
UTIHNYHBIAFBII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCC)CCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
![2-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B15280933.png)
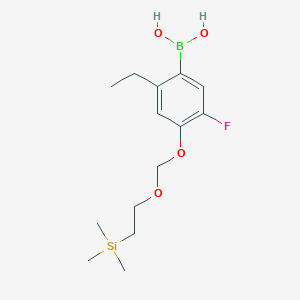
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280940.png)
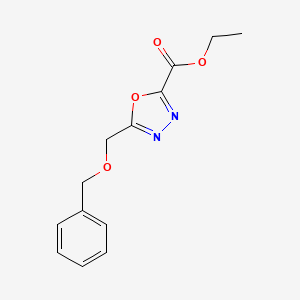
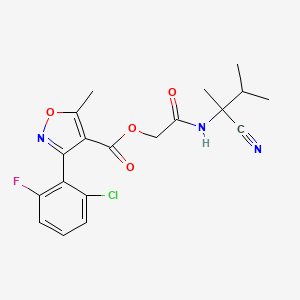
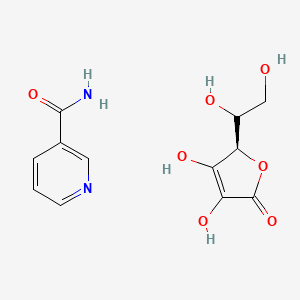
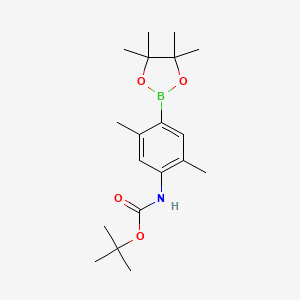
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
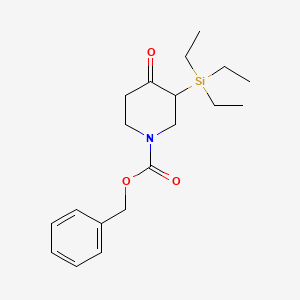
![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
